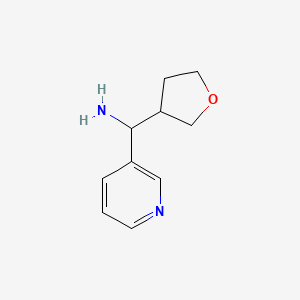
Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine: is an organic compound with the molecular formula C10H14N2O . . This compound is of interest due to its unique structure, which combines a pyridine ring with a tetrahydrofuran ring, linked by a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of metal-free hypervalent iodine/TEMPO mediated oxidation of amines . This approach is efficient and provides diverse products under milder reaction conditions in excellent yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement . The specific methods used can vary depending on the desired purity and scale of production.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the pyridine ring.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Various electrophilic reagents can be used depending on the desired substitution pattern.
Major Products:
Oxidation Products: Aldehydes and ketones.
Substitution Products: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It is known to interact with cytochrome P450 enzymes, particularly cytochrome P450 2A6 . This interaction can influence the metabolism of other compounds and potentially lead to various biological effects.
Comparación Con Compuestos Similares
(5-pyridin-3-ylfuran-2-yl)methanamine: A similar compound with a furan ring instead of a tetrahydrofuran ring.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Another related compound with a methyl group substitution.
Uniqueness: Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine is unique due to the presence of both a pyridine ring and a tetrahydrofuran ring, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
oxolan-3-yl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N2O/c11-10(9-3-5-13-7-9)8-2-1-4-12-6-8/h1-2,4,6,9-10H,3,5,7,11H2 |
Clave InChI |
LYPKOUNPEXXXLQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C(C2=CN=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)
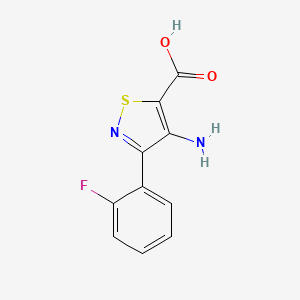
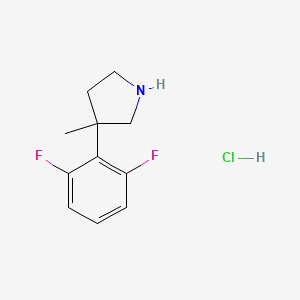
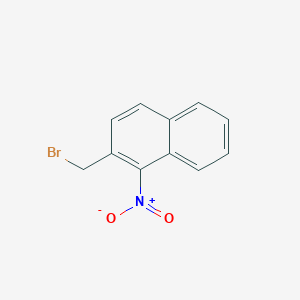
![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)
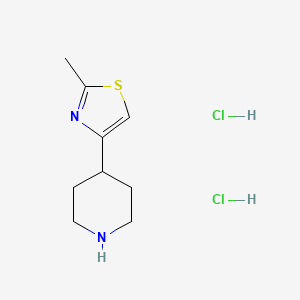
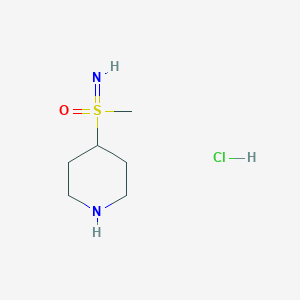
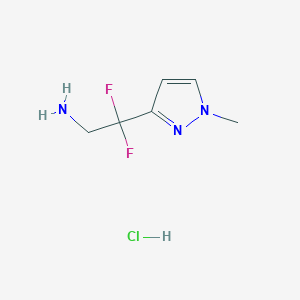
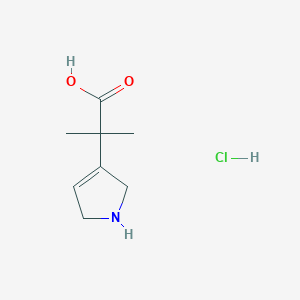
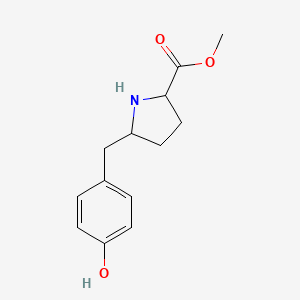
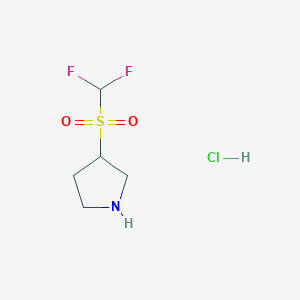
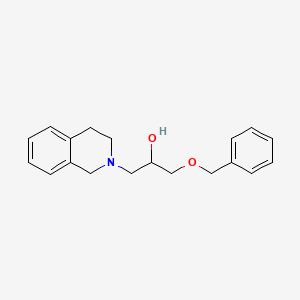
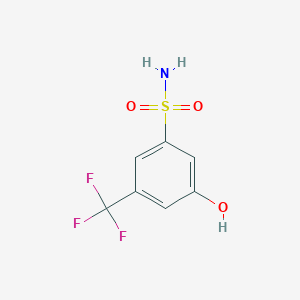
![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
